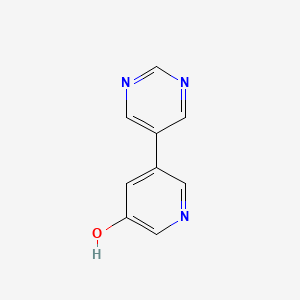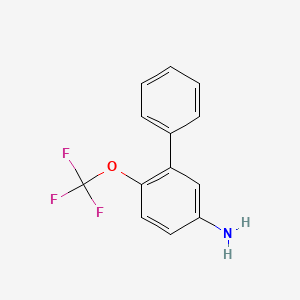![molecular formula C8H5ClF2N2 B12065520 4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065520.png)
4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. The presence of chlorine and difluoromethyl groups in its structure makes it a valuable compound in various chemical and pharmaceutical applications. This compound is known for its unique chemical properties, which include high stability and reactivity, making it a significant subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-2-aminopyridine with difluoromethyl ketone in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or THF.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of substituted pyrrolo[2,3-B]pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)pyridine
- 3-Chloro-2-(difluoromethyl)pyridine
- 4-Chloro-3-(difluoromethyl)pyridine
Uniqueness
4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of both pyrrole and pyridine rings, along with the difluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds. The difluoromethyl group also enhances the compound’s lipophilicity and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H5ClF2N2 |
|---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
4-chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H5ClF2N2/c9-5-1-2-12-8-6(5)4(3-13-8)7(10)11/h1-3,7H,(H,12,13) |
InChI Key |
BIAIFRVVJDWPTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




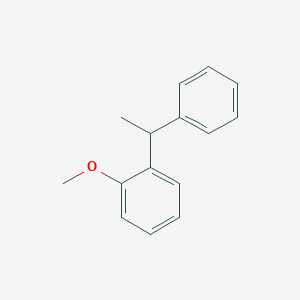
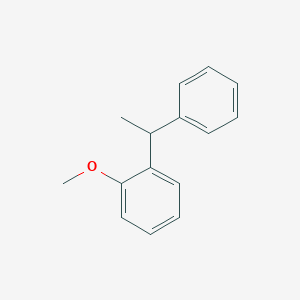
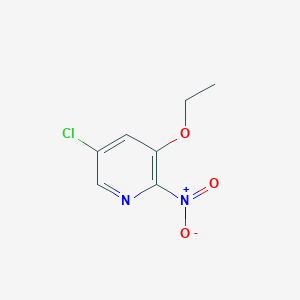


![[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one](/img/structure/B12065484.png)
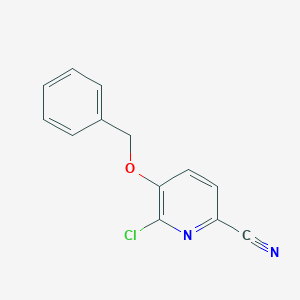
![3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-, methyl ester](/img/structure/B12065503.png)
![11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12065513.png)
